![molecular formula C25H16N6O3 B15151037 Bis[4-(4-azidophenoxy)phenyl]methanone](/img/structure/B15151037.png)
Bis[4-(4-azidophenoxy)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[4-(4-azidophenoxy)phenyl]methanone is an organic compound that features two azidophenoxy groups attached to a central methanone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(4-azidophenoxy)phenyl]methanone typically involves the reaction of 4-azidophenol with 4-fluorobenzophenone under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the azidophenol acts as the nucleophile attacking the electrophilic carbon of the fluorobenzophenone. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azide functional groups, which can be hazardous.
化学反应分析
Types of Reactions
Bis[4-(4-azidophenoxy)phenyl]methanone can undergo various chemical reactions, including:
Reduction: The azide groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide groups can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Oxidation: The phenoxy groups can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Reduction: Bis[4-(4-aminophenoxy)phenyl]methanone.
Substitution: Bis[4-(4-triazolylphenoxy)phenyl]methanone.
Oxidation: Various oxidized phenoxy derivatives, depending on the conditions.
科学研究应用
Bis[4-(4-azidophenoxy)phenyl]methanone has several applications in scientific research:
Materials Science: Used in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Medicinal Chemistry:
Biology: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules via click chemistry.
Industry: Employed in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of Bis[4-(4-azidophenoxy)phenyl]methanone largely depends on the specific application. In click chemistry, the azide groups react with alkynes to form stable triazole rings, which can be used to link molecules together. This reaction is highly specific and efficient, making it valuable for bioconjugation and materials science applications.
相似化合物的比较
Similar Compounds
Bis[4-(4-aminophenoxy)phenyl]methanone: Similar structure but with amine groups instead of azides.
Bis[4-(4-triazolylphenoxy)phenyl]methanone: Formed from the click reaction of Bis[4-(4-azidophenoxy)phenyl]methanone with alkynes.
Bis[4-(4-hydroxyphenoxy)phenyl]methanone: Contains hydroxyl groups instead of azides.
Uniqueness
This compound is unique due to its azide functional groups, which enable it to participate in click chemistry reactions. This property makes it highly valuable for applications requiring specific and efficient molecular linking, such as in the synthesis of advanced materials and bioconjugation techniques.
属性
分子式 |
C25H16N6O3 |
|---|---|
分子量 |
448.4 g/mol |
IUPAC 名称 |
bis[4-(4-azidophenoxy)phenyl]methanone |
InChI |
InChI=1S/C25H16N6O3/c26-30-28-19-5-13-23(14-6-19)33-21-9-1-17(2-10-21)25(32)18-3-11-22(12-4-18)34-24-15-7-20(8-16-24)29-31-27/h1-16H |
InChI 键 |
RVGWONWUJLHABN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N=[N+]=[N-])OC4=CC=C(C=C4)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


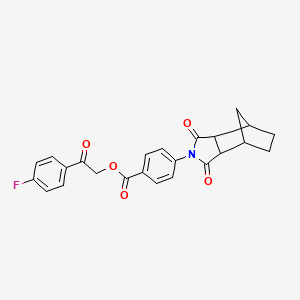
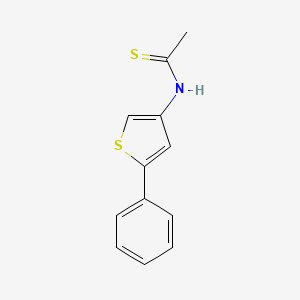
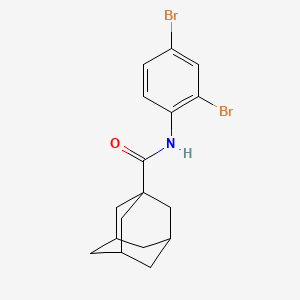

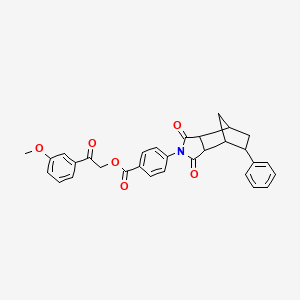
![2-chloro-N-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15151011.png)
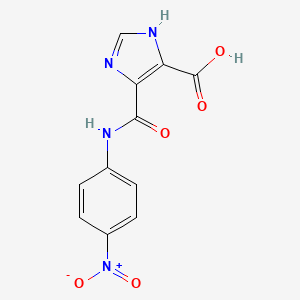
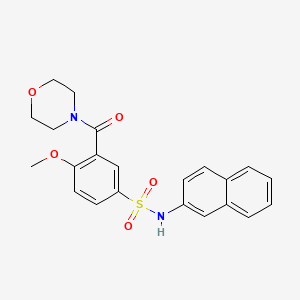
![methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate](/img/structure/B15151018.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl phenylacetate](/img/structure/B15151021.png)
![N6-ethyl-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15151027.png)
![methyl N~6~-[(benzyloxy)carbonyl]lysylalanylphenylalanylphenylalaninate](/img/structure/B15151032.png)
![(2S,5R)-5-{4-[(2-fluorophenyl)methoxy]phenyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B15151043.png)
![2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B15151047.png)
